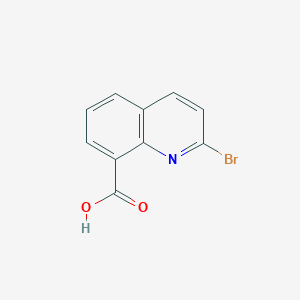

8-Quinolinecarboxylic acid, 2-bromo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Quinolinecarboxylic acid, 2-bromo- is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.067. The purity is usually 95%.

BenchChem offers high-quality 8-Quinolinecarboxylic acid, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinecarboxylic acid, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Novel Compounds

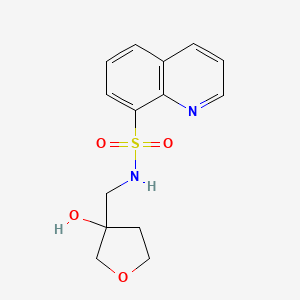

Quinoline derivatives, including 8-Quinolinecarboxylic acid, 2-bromo-, have been explored for their potential in designing new compounds with significant biological activities. For example, a study focused on the synthesis of quinoline-8-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme important in drug design due to its role in various therapeutic activities. This research demonstrated an efficient synthesis process via Pd-catalyzed couplings and highlighted the importance of substituents in the 2-position for increasing potency (Lord, Mahon, Lloyd, & Threadgill, 2009).

Development of Enzyme Inhibitors

In the realm of developing enzyme inhibitors, research has been conducted on the synthesis of linear tripeptide inhibitors targeting the NS3 protease of the hepatitis C virus. This work found that introducing a bromo derivative on the quinoline moiety significantly increased the cell-based potency of these inhibitors, leading to the discovery of a promising clinical candidate (Llinàs-Brunet et al., 2010).

Enhancement of Chemical Synthesis Processes

Studies have also focused on enhancing chemical synthesis processes through the application of 8-Quinolinecarboxylic acid, 2-bromo-. For instance, research into the bromodecarboxylation of quinoline salicylic acids has allowed for the preparation of diverse 4-substituted quinolines, showcasing the method's tolerance for a wide variety of functional groups and its potential for increasing the diversity of accessible quinolines (Janz & Kaila, 2009).

Advancements in Ligand Design

Furthermore, advancements in ligand design have been made through the study of 8-Quinolinecarboxylic acid, 2-bromo-, derivatives. Research on the palladium(II)-catalyzed bromination and iodination of C(sp3)-H bonds, exclusively enabled by quinoline-type ligands, highlights the versatility and potential for further diversification of halogenated products obtained in this reaction (Zhu et al., 2017).

Corrosion Inhibition Studies

Additionally, studies on the corrosion inhibition of mild steel by 8-(n-bromo-R-alkoxy)quinoline derivatives have demonstrated the potential of these compounds in protecting against acid corrosion. This research not only evaluated the effects of hydrocarbon chain length on the inhibition efficiency but also combined experimental and theoretical investigations to understand the adsorption properties of these inhibitors (Tazouti et al., 2021).

Mechanism of Action

Target of Action

Quinoline derivatives, a class to which this compound belongs, are known to have versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives, in general, are known to influence a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .

Safety and Hazards

Future Directions

While specific future directions for 8-Quinolinecarboxylic acid, 2-bromo- are not mentioned in the retrieved papers, quinoline and its derivatives continue to be a major area of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .

Properties

IUPAC Name |

2-bromoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDSGBPDRWWPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426144-88-8 |

Source

|

| Record name | 2-bromoquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)

![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)

![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)